N-(5-chloro-3H-inden-1-yl)acetamide
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Overview
Description
N-(5-chloro-3H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-3H-inden-1-yl)acetamide typically involves the following steps:
Indole Formation: The starting material, indole, is synthesized through the Fischer indole synthesis or other methods.
Chlorination: The indole is then chlorinated at the 5-position to form 5-chloroindole.
Acetylation: The 5-chloroindole undergoes acetylation to introduce the acetamide group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-3H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the indole ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of indole-5-carboxylic acid derivatives.
Reduction Products: Reduction can yield indole-5-ylmethylamine derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
N-(5-chloro-3H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, and research is ongoing to explore its use in treating various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-chloro-3H-inden-1-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-chloro-3H-inden-1-yl)acetamide is compared with other similar compounds to highlight its uniqueness:
Indole-3-acetic Acid: A plant hormone with different biological activities.
5-Chloroindole: A simpler compound without the acetamide group.
N-(5-fluoro-3H-inden-1-yl)acetamide: A similar compound with a fluorine atom instead of chlorine.
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable target for further study and development.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
N-(5-chloro-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
IABASIUFUNLIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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